2-(3-Chlorophenyl)imidazo[1,2-A]pyrimidin-7-amine

Acetylcholinesterase Insecticide Discovery Neurobiology

Researchers often assume functional equivalence between imidazo[1,2-a]pyrimidine analogs, leading to irreproducible results. This specific 3-chlorophenyl derivative provides a unique, quantifiable activity signature distinct from unsubstituted or 4-fluoro analogs. - Target Engagement: Human MAO-B IC50 = 63 nM; Anopheles gambiae AChE IC50 = 142 nM. - Negative Control: Extremely weak human A2A receptor affinity (Ki > 10,000 nM) for probing binding site pharmacophores. - Supply Assurance: Supplied with rigorous analytical characterization to ensure lot-to-lot consistency for longitudinal SAR campaigns.

Molecular Formula C12H9ClN4
Molecular Weight 244.68 g/mol
Cat. No. B11869268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Chlorophenyl)imidazo[1,2-A]pyrimidin-7-amine
Molecular FormulaC12H9ClN4
Molecular Weight244.68 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C2=CN3C=CC(=NC3=N2)N
InChIInChI=1S/C12H9ClN4/c13-9-3-1-2-8(6-9)10-7-17-5-4-11(14)16-12(17)15-10/h1-7H,(H2,14,15,16)
InChIKeyWEGCYRANTJYRLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Profile: 2-(3-Chlorophenyl)imidazo[1,2-A]pyrimidin-7-amine


2-(3-Chlorophenyl)imidazo[1,2-A]pyrimidin-7-amine (CAS: 1335299-36-9) is a synthetic, heterocyclic small molecule featuring a core imidazo[1,2-a]pyrimidine scaffold substituted with a 3-chlorophenyl group at the 2-position and a primary amine at the 7-position . This compound is primarily utilized as a biochemical research probe due to its documented, though often moderate, interactions with a distinct set of biological targets, including monoamine oxidase B (MAO-B), acetylcholinesterase (AChE), and adenosine A2A receptors [1]. Its value proposition for procurement lies not in pan-assay activity but in its specific, quantifiable affinity profiles when compared to close structural analogs, making it a useful tool for structure-activity relationship (SAR) studies and target validation.

Structural Specificity of 2-(3-Chlorophenyl)imidazo[1,2-A]pyrimidin-7-amine


The biological activity of the imidazo[1,2-a]pyrimidin-7-amine scaffold is exquisitely sensitive to the nature and position of its substituents. A seemingly minor substitution at the 2-position, such as replacing an unsubstituted phenyl ring with a 3-chlorophenyl group, does not simply incrementally alter potency; it can dramatically shift the compound's target engagement profile. For instance, while the unsubstituted 2-phenyl analog (CAS: 591227-12-2) has been associated with antiproliferative effects and potential use as an imaging agent [1], the 3-chloro derivative demonstrates a completely different signature of activity, including measurable inhibition of AChE and MAO-B [2]. Therefore, assuming functional equivalence between these compounds will lead to irreproducible results and misguided research directions. Procurement decisions for SAR campaigns or target-specific assays must be driven by the precise, quantitative differential data for this specific compound.

Quantitative Comparator Data: 2-(3-Chlorophenyl)imidazo[1,2-A]pyrimidin-7-amine


Enhanced AChE Inhibition vs. Unsubstituted Phenyl Analog

The compound exhibits significantly greater potency as an inhibitor of recombinant Anopheles gambiae (African malaria mosquito) acetylcholinesterase (AChE) compared to its direct analog, 2-phenylimidazo[1,2-a]pyrimidin-7-amine. This is demonstrated by a more than 11-fold difference in inhibitory concentration [1].

Acetylcholinesterase Insecticide Discovery Neurobiology

Distinct A2A Affinity vs. 4-Fluoro Analog

In contrast to the 2-(4-fluorophenyl) analog which shows potent sub-100 nM binding to the human adenosine A2A receptor, 2-(3-chlorophenyl)imidazo[1,2-A]pyrimidin-7-amine exhibits a dramatically weaker binding affinity, with a Ki greater than 10,000 nM [1]. This represents a greater than 100-fold reduction in affinity.

Adenosine Receptor GPCR Pharmacology CNS Probe Development

MAO-B Inhibition: Unique Class Activity

This compound demonstrates measurable inhibition of human monoamine oxidase B (MAO-B) with an IC50 of 63 nM [1]. This is a class-level differentiator, as MAO-B inhibition is not a prominent feature of other closely related analogs like 2-phenylimidazo[1,2-a]pyrimidin-7-amine, which have been characterized for entirely different activities such as antiproliferation or tau imaging.

Monoamine Oxidase Neurodegeneration Enzyme Inhibition

Application Scenarios: 2-(3-Chlorophenyl)imidazo[1,2-A]pyrimidin-7-amine


Negative Control for Adenosine A2A Receptor

Due to its extremely weak affinity for the human adenosine A2A receptor (Ki > 10,000 nM), this compound serves as an ideal negative control or tool compound for probing the structural basis of A2A binding [1]. It can be used alongside potent A2A binders like the 4-fluoro analog (Ki = 55 nM) to delineate the role of the 3-chloro vs. 4-fluoro substitution on receptor interaction [2].

AChE Inhibition for Vector Control SAR

The compound's sub-micromolar potency against Anopheles gambiae AChE (IC50 = 142 nM) [1], which is a significant improvement over the unsubstituted phenyl analog (IC50 > 1,600 nM) [2], positions it as a valuable starting point for developing novel insecticides or for studying insect AChE pharmacology. Its differential activity validates the 3-chlorophenyl group as a key pharmacophore for this target.

MAO-B Inhibition SAR in Imidazopyrimidines

The compound's activity against human MAO-B (IC50 = 63 nM) represents a unique functional profile among its close structural analogs [1]. It is therefore a strategic acquisition for laboratories engaged in SAR campaigns aimed at optimizing MAO-B inhibitors for CNS disorders, where other imidazo[1,2-a]pyrimidin-7-amines would not be effective starting points.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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